Nepicastat Nepicastat Nepicastat is a member of the class of 1,3-dihydroimidazole-2-thiones that is 1,3-dihydro-2H-imidazole-2-thione in which one of the nitrogens is substituted by a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group while the carbon adjacent to it is substituted by an aminomethyl group (the S enantiomer). It is a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. It has a role as an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor. It is a member of tetralins, an organofluorine compound, a primary amino compound and a member of 1,3-dihydroimidazole-2-thiones.
Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
Brand Name: Vulcanchem
CAS No.: 173997-05-2
VCID: VC0003513
InChI: InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
SMILES: C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Molecular Formula: C14H15F2N3S
Molecular Weight: 295.35 g/mol

Nepicastat

CAS No.: 173997-05-2

Inhibitors

VCID: VC0003513

Molecular Formula: C14H15F2N3S

Molecular Weight: 295.35 g/mol

Nepicastat - 173997-05-2

CAS No. 173997-05-2
Product Name Nepicastat
Molecular Formula C14H15F2N3S
Molecular Weight 295.35 g/mol
IUPAC Name 4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione
Standard InChI InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
Standard InChIKey YZZVIKDAOTXDEB-JTQLQIEISA-N
Isomeric SMILES C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F
SMILES C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Canonical SMILES C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Description Nepicastat is a member of the class of 1,3-dihydroimidazole-2-thiones that is 1,3-dihydro-2H-imidazole-2-thione in which one of the nitrogens is substituted by a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group while the carbon adjacent to it is substituted by an aminomethyl group (the S enantiomer). It is a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. It has a role as an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor. It is a member of tetralins, an organofluorine compound, a primary amino compound and a member of 1,3-dihydroimidazole-2-thiones.
Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
Synonyms 5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197
Reference [1]. Stanley WC, et al. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. Br J Pharmacol. 1997 Aug;121(8):1803-9.
[2]. Stanley WC, et al. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. J Cardiovasc Pharmacol. 1998 Jun;31(6):963-70.
[3]. Sabbah HN, et al. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure. Circulation. 2000 Oct 17;102(16):1990-5.
[4]. Beliaev A, et al. Synthesis and biological evaluation of novel, peripherally selective chromanyl imidazolethione-based inhibitors of dopamine beta-hydroxylase. J Med Chem. 2006 Feb 9;49(3):1191-7.
PubChem Compound 9796181
Last Modified Nov 11 2021
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